BenchChemオンラインストアへようこそ!

Catechin 7-O-apiofuranoside

Hepatic fibrosis HSC activation Collagen synthesis

Catechin 7-O-apiofuranoside (synonym: catechin 7-apioside; C7A) is a flavan-3-ol glycoside belonging to the catechin subclass of flavonoids, with molecular formula C₂₀H₂₂O₁₀ and molecular weight 422.4 g/mol. The compound is characterized by an apiose sugar moiety (apiofuranose) attached via a β-glycosidic linkage at the 7-position of the catechin aglycone core.

Molecular Formula C20H22O10
Molecular Weight 422.386
CAS No. 81905-13-7
Cat. No. B2646273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatechin 7-O-apiofuranoside
CAS81905-13-7
Molecular FormulaC20H22O10
Molecular Weight422.386
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O
InChIInChI=1S/C20H22O10/c21-7-20(27)8-28-19(18(20)26)29-10-4-13(23)11-6-15(25)17(30-16(11)5-10)9-1-2-12(22)14(24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1
InChIKeyOZEIRJMOKXRLCR-AXDKOMKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Catechin 7-O-apiofuranoside (CAS 81905-13-7): Technical Baseline for Scientific Procurement and Comparator Evaluation


Catechin 7-O-apiofuranoside (synonym: catechin 7-apioside; C7A) is a flavan-3-ol glycoside belonging to the catechin subclass of flavonoids, with molecular formula C₂₀H₂₂O₁₀ and molecular weight 422.4 g/mol [1]. The compound is characterized by an apiose sugar moiety (apiofuranose) attached via a β-glycosidic linkage at the 7-position of the catechin aglycone core [2]. It is primarily isolated from the bark and root barks of Ulmus species (Ulmaceae), including U. davidiana var. japonica, U. macrocarpa, and U. pumila, and has been validated as a genus-specific chemotaxonomic marker across 22 Asian Ulmus samples [3]. Unlike the widely available aglycone (-)-catechin, the 7-O-apiofuranosyl modification confers a functionally distinct pharmacological profile that cannot be inferred from catechin alone, making compound identity verification critical for reproducible research [4].

Why Catechin 7-O-apiofuranoside Cannot Be Replaced by Aglycone Catechin or Other Catechin Glycosides


Substituting catechin 7-O-apiofuranoside with (-)-catechin or other catechin glycosides (e.g., catechin-7-O-β-D-xylopyranoside, catechin-7-O-α-L-rhamnopyranoside, or catechin-7-O-β-D-glucopyranoside) in experimental or product-development workflows introduces critical and non-interchangeable pharmacological divergence. In a direct head-to-head comparison of four catechins isolated from the same Ulmus davidiana var. japonica extract, catechin 7-O-apiofuranoside (C7A) exhibited the strongest inhibitory effects on collagen synthesis in activated hepatic stellate cells, outperforming the other three catechin variants [1]. In a murine sepsis model, catechin 7-O-apiofuranoside conferred 80–100% survival protection, whereas (-)-catechin and the rhamnopyranoside and glucopyranoside congeners did not demonstrate significant protective effects [2]. Furthermore, the compound's metal-chelating capacity diverges dramatically from the aglycone—57.5% chelation for (-)-catechin versus approximately 9% for catechin 7-O-apiofuranoside at identical concentrations—demonstrating that the 7-O-apiofuranosyl group is not merely a solubility-modifying appendage but a determinant of pharmacodynamic selectivity [3]. Generic substitution without analytical verification of identity therefore risks both false-negative and false-positive outcomes depending on the endpoint assayed.

Quantitative Differentiation Evidence for Catechin 7-O-apiofuranoside: Head-to-Head Comparator Data for Procurement Decision Support


Hepatic Stellate Cell Collagen Suppression: C7A Outperforms Three Co-Isolated Catechins in Direct Comparison

In an intra-study head-to-head comparison of four catechins (compounds 1–4) isolated from the EtOAc fraction of Ulmus davidiana var. japonica root bark ethanol extract, catechin 7-O-apiofuranoside (designated compound 1 / C7A) demonstrated the strongest inhibitory effects on collagen synthesis in TGF-β1-activated LX-2 human hepatic stellate cells (HSCs), as assessed by both protein (Western blot) and qPCR analyses. At a concentration of 10 µg/mL, C7A strongly suppressed collagen synthesis that had been significantly upregulated by TGF-β1 treatment [1]. In the in vivo thioacetamide (TAA)-induced liver fibrosis mouse model, C7A treatment significantly decreased serum aspartate aminotransferase (AST) and alanine transaminase (ALT) levels that were markedly elevated by TAA injection, and strongly suppressed expression of ECM-associated proteins including α-SMA, CTGF, fibronectin, and collagen deposition [1]. This is the first study to demonstrate hepatic anti-fibrotic effects of C7A with a defined STAT3 signaling mechanism, providing a differentiation basis that cannot be claimed by the other catechin congeners tested in the same study [1].

Hepatic fibrosis HSC activation Collagen synthesis STAT3 signaling

Metal Chelation Activity: 7-O-Apiofuranosylation Abolishes Iron-Chelating Capacity Relative to Aglycone Catechin

A comparative study of (-)-catechin, (-)-catechin-7-O-β-D-apiofuranoside, and (-)-catechin-7-O-β-D-xylopyranoside revealed a stark functional divergence in metal-chelating capacity. At a concentration of 180 µg/mL, (-)-catechin exhibited moderate metal-chelating activity with 57.5 ± 0.03% of metal ions chelated. In contrast, (-)-catechin-7-O-β-D-apiofuranoside showed weak chelating activity, with values comparable to α-tocopherol at the same concentration (9.11 ± 0.01%) [1]. This approximately 6.3-fold reduction in metal-chelating capacity demonstrates that glycosylation at the 7-position with apiofuranose effectively abolishes the metal-coordinating functionality of the catechin scaffold, while radical scavenging activity is preserved (see DPPH evidence below). The xylopyranoside analog exhibited similarly weak chelation, confirming that the effect is driven by 7-O-substitution rather than the specific sugar identity [1].

Antioxidant mechanism Metal chelation Structure-activity relationship ROS

DPPH Radical Scavenging: Glycoside Retains Near-Identical Potency to Aglycone Catechin

Despite the dramatic loss of metal-chelating capacity, catechin 7-O-apiofuranoside retains near-identical DPPH radical scavenging potency to the aglycone. In a direct comparative assay, (-)-catechin exhibited an IC₅₀ of 6.37 ± 0.02 µM, while (-)-catechin-7-O-β-D-apiofuranoside showed an IC₅₀ of 6.41 ± 0.03 µM—a difference of merely 0.04 µM (approximately 0.6%) that falls within experimental error [1]. Hydroxyl radical (•OH) scavenging at 10 µg/mL was also comparable: 53.65 ± 0.01% inhibition for (-)-catechin versus 52.56 ± 0.01% for the apiofuranoside [1]. These data establish that the 7-O-apiofuranosyl group preserves the catechol-mediated hydrogen-donating antioxidant mechanism while selectively eliminating the metal-coordination function. This dual profile—radical scavenging without metal chelation—is not achievable with aglycone catechin or other glycosylation patterns that have not been similarly characterized [1].

DPPH assay Radical scavenging Antioxidant equivalence Structure-activity relationship

In Vivo Sepsis Survival: Catechin 7-O-apiofuranoside Confers Protection Where Aglycone and Other Glycosides Do Not

In a systematic screen of 11 compounds isolated from Ulmus davidiana var. japonica root barks using an LPS/D-GalN-induced sepsis mouse model, catechin-7-O-β-apiofuranoside (compound 2) was one of only three compounds that significantly protected against sepsis, achieving survival rates in the 80–100% range at a challenge dose of 10 mg/kg LPS/D-GalN [1]. Critically, (-)-catechin (compound 1), catechin-7-O-α-L-rhamnopyranoside (compound 3), catechin-3-O-α-L-rhamnopyranoside (compound 4), and catechin-7-O-β-D-glucopyranoside (compound 5) did not exhibit significant protective effects in the same model [1]. This demonstrates that among the catechin glycosides tested, the 7-O-apiofuranosyl moiety uniquely enables sepsis-protective activity that is absent in the aglycone, the 7-O-rhamnopyranoside, the 3-O-rhamnopyranoside, and the 7-O-glucopyranoside [1]. Among the three protective compounds (2, 6, and 8), compound 8 (nudiposide) showed the most potent effect and also decreased plasma TNF-α, IL-10, and ALT activity [1].

Sepsis LPS/D-GalN model In vivo survival Hepatoprotection

Chemotaxonomic Marker Specificity: Validated Occurrence Across 22 Ulmus Samples Enables Dual-Use as Bioactive and Analytical Standard

Catechin 7-O-β-D-apiofuranoside has been validated as a genus-specific chemotaxonomic marker for Ulmus species. A comprehensive survey confirmed its presence across 22 Ulmus samples encompassing 18 Ulmus species native to China and additional samples from other Asian regions [1][2]. Quantitative HPLC analysis established detection at λmax 280 nm with a retention time of 14.44 ± 0.14 min, enabling reproducible quantification across diverse Ulmus sample matrices including stems, barks, and leaves of U. davidiana var. japonica, U. parvifolia, and U. pumila [1]. This chemotaxonomic specificity means the compound can function simultaneously as a quantitative standardization marker for Ulmus-derived extracts and as a bioactive lead compound—a dual role not shared by non-glycosylated catechins, which are ubiquitous across numerous plant genera (e.g., Camellia, Theobroma, Vitis) and therefore lack genus-level specificity [1][2].

Chemotaxonomy Quality control HPLC standardization Species authentication

Skeletal Muscle Atrophy Protection: Catechin 7-O-apiofuranoside Reduces MuRF1 and Atrogin-1 in Dexamethasone-Induced C2C12 Myotube Atrophy

In a dexamethasone (DEX)-induced muscle atrophy model using C2C12 murine skeletal muscle cells, catechin 7-O-β-D-apiofuranoside (designated CAG) treatment produced a concentration-dependent reduction in muscle-specific ubiquitin E3 ligases. MuRF1 expression, elevated to 1.96 ± 0.07 by DEX treatment, decreased significantly to 2.01 ± 0.07 at 50 µg/mL and 1.52 ± 0.14 at 100 µg/mL CAG. Atrogin-1 expression decreased to 2.47 ± 0.13 at 50 µg/mL and 2.17 ± 0.10 at 100 µg/mL CAG [1]. Concurrently, myotube diameter increased in a concentration-dependent manner, reaching 0.32 ± 0.01 µm at 100 µg/mL, approximately 2.86-fold that of the DEX-only control group and comparable to untreated controls [1]. While this study did not include a direct comparator compound (e.g., aglycone catechin or other glycosides) in the same myotube assay, the data establish quantitative benchmarks for CAG activity in skeletal muscle models. The compound also modulated the Akt/FoxO signaling pathway, with decreased FoxO expression [1].

Muscle atrophy Sarcopenia MuRF1 Atrogin-1 C2C12 myotubes

Evidence-Matched Application Scenarios for Catechin 7-O-apiofuranoside (CAS 81905-13-7) in Research and Industrial Settings


Hepatic Fibrosis Drug Discovery: STAT3-Targeted Anti-Fibrotic Lead Compound Screening

Catechin 7-O-apiofuranoside is the preferred catechin-family tool compound for hepatic fibrosis programs requiring a STAT3-pathway-targeted mechanism. The compound demonstrated superior collagen suppression among four structurally related catechins in TGF-β1-activated HSCs and validated anti-fibrotic efficacy in a TAA-induced mouse model with significant serum AST/ALT reduction [1]. Researchers should use authenticated C7A rather than generic catechin mixtures, as the other three catechins from the same Ulmus extract showed weaker HSC inhibition [1]. The defined mechanism—inhibition of STAT3 phosphorylation and nuclear translocation with downstream suppression of MMP-2, MMP-9, and TIMP-2—provides a molecularly characterized tool for dissecting STAT3-dependent versus STAT3-independent fibrotic pathways [1].

Antioxidant Formulation Development Requiring Radical Scavenging Without Pro-Oxidant Metal Chelation

For antioxidant product developers aiming to decouple radical scavenging from metal-chelating activity, catechin 7-O-apiofuranoside offers a functionally unique profile: near-identical DPPH radical scavenging potency to (-)-catechin (IC₅₀ 6.41 vs. 6.37 µM) [2] but approximately 6.3-fold lower metal-chelating capacity (≈9% vs. 57.5% at 180 µg/mL) [3]. This selectivity is advantageous in formulations where transition-metal-catalyzed Fenton chemistry could generate pro-oxidant effects. The compound can serve as a formulation benchmark for antioxidant activity that is mechanistically restricted to direct radical scavenging, enabling more precise structure-activity interpretation than aglycone catechin, which confounds radical and metal-dependent endpoints [2][3].

Sepsis and Systemic Inflammation Preclinical Research: In Vivo Survival Model Tool Compound

Catechin 7-O-apiofuranoside is the only catechin-family compound with validated in vivo sepsis protection from the Ulmus davidiana screen, achieving 80–100% survival in the LPS/D-GalN mouse model [4]. This protective activity was absent in (-)-catechin, catechin-7-O-α-L-rhamnopyranoside, catechin-3-O-α-L-rhamnopyranoside, and catechin-7-O-β-D-glucopyranoside tested in the same study [4]. For preclinical sepsis or systemic inflammatory response syndrome (SIRS) programs, C7A provides a structurally defined natural product lead with in vivo survival data that cannot be extrapolated from other catechin variants. Researchers must verify compound identity, as substitution with the aglycone or alternative glycosides would yield negative results in this model [4].

Ulmus-Based Extract Standardization and Quality Control: Dual-Function Analytical Marker

For manufacturers and QC laboratories developing Ulmus-derived botanical extracts, catechin 7-O-β-D-apiofuranoside is the only analytically validated, genus-specific marker compound confirmed across 22 Ulmus samples spanning 18 species [5][6]. The established HPLC method (λmax 280 nm, RT 14.44 ± 0.14 min on C18 column) [5] enables simultaneous quantification for potency standardization and species authentication. This dual functionality—serving as both a bioactive marker and a chemotaxonomic identifier—eliminates the need for separate analytical standards and reduces QC complexity. The compound's patent-protected status for androgenetic alopecia applications (KR102249037B1) [7] further supports its use as a commercial extract marker in cosmetic and therapeutic formulations.

Quote Request

Request a Quote for Catechin 7-O-apiofuranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.